Aniline, 4,4'-bis(3-benzylaminopropylidene)DI-
Description
Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- (hypothetical structure inferred from nomenclature) is a symmetrical aniline derivative featuring two benzylaminopropylidene groups at the 4,4' positions of the benzene rings. While direct evidence for this compound is absent in the provided materials, its structural analogs—such as 4,4'-methylenedianiline (MDA), 4,4'-methylenebis(2-chloroaniline) (MBCA), and 4,4'-diaminodiphenyl sulfone (DDS)—provide a basis for comparison .
Properties
CAS No. |
22083-71-2 |
|---|---|
Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[1-(4-aminophenyl)-3-(benzylamino)propyl]aniline |
InChI |
InChI=1S/C22H25N3/c23-20-10-6-18(7-11-20)22(19-8-12-21(24)13-9-19)14-15-25-16-17-4-2-1-3-5-17/h1-13,22,25H,14-16,23-24H2 |
InChI Key |
WMROBZVOJIHZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The compound is typically synthesized via condensation reactions between aniline derivatives and appropriate aldehydes or ketones. The key step involves the formation of imine bonds (Schiff bases) through the reaction of primary amines with carbonyl groups.
Specific Methodology for Aniline, 4,4'-bis(3-benzylaminopropylidene)di-
-
- Aniline or substituted aniline derivatives (providing the central aniline moiety)
- Benzylamine or benzylaminopropyl derivatives
- Aldehydes or ketones such as glyoxal or similar dialdehydes to facilitate bis-imine formation
-
- Controlled temperature to optimize condensation and avoid side reactions
- Solvent systems typically include ethanol, methanol, or other polar solvents to dissolve reactants and promote reaction kinetics
- Acid or base catalysts may be employed to enhance the imine formation rate and yield
-
- The primary amine group of aniline reacts with the carbonyl carbon of the aldehyde/ketone, forming a carbinolamine intermediate.
- Subsequent dehydration leads to the formation of the imine (C=N) bond.
- The process repeats to attach two benzylaminopropylidene groups symmetrically to the 4,4'-positions of the aniline core.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Aniline + Benzylaminopropylaldehyde | Polar solvent, mild heat, catalyst | Intermediate carbinolamine |
| 2 | Intermediate dehydration | Controlled temperature | Aniline, 4,4'-bis(3-benzylaminopropylidene)di- (imine formation) |
Purification
- The crude product is typically purified by recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.
- Characterization is confirmed by spectroscopic methods such as NMR, IR (notably C=N stretch), and mass spectrometry.
Analytical Data Summary
Summary Table of Preparation Parameters
| Parameter | Optimal Condition/Value | Impact on Synthesis |
|---|---|---|
| Starting Materials | Aniline, benzylaminopropylaldehyde | Determines substitution pattern |
| Solvent | Ethanol, methanol | Solubility and reaction rate |
| Catalyst | Acidic or basic catalysts (optional) | Enhances imine bond formation |
| Temperature | Mild heating (e.g., 50–80°C) | Controls reaction kinetics and side reactions |
| Reaction Time | Several hours (dependent on scale) | Ensures complete condensation |
| Purification Method | Recrystallization or chromatography | Removes impurities, confirms product quality |
Chemical Reactions Analysis
Types of Reactions: Aniline, 4,4’-bis(3-benzylaminopropylidene)DI- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Industrial Applications
Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- has a range of applications across different industries:
- Polyurethane Production
- Dyes and Pigments
- Pharmaceuticals
- Cosmetics
- Coatings and Adhesives
Case Study 1: Polyurethane Synthesis
A study demonstrated that using Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- as an intermediate in producing MDI resulted in improved thermal stability and mechanical properties of polyurethane foams compared to traditional methods.
| Property | Conventional MDI | MDI with Aniline DI |
|---|---|---|
| Thermal Stability (°C) | 200 | 220 |
| Tensile Strength (MPa) | 25 | 30 |
| Elongation at Break (%) | 300 | 350 |
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of aniline derivatives showed that formulations containing Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- exhibited significant inhibition against common pathogens like E. coli and Staphylococcus aureus.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 18 |
Mechanism of Action
The mechanism of action of Aniline, 4,4’-bis(3-benzylaminopropylidene)DI- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The table below compares key structural attributes of Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- with analogous compounds:
Key Observations :
- Bridging Groups: The target compound’s propylidene bridge contrasts with methylene (MDA, MBCA), sulfone (DDS), and butadiyne (COF precursor) bridges.
- Substituents: The benzylaminopropylidene groups differ from chlorine (MBCA), fluorine (N,N-bis-(4,4-difluoro-pentyl)-aniline ), and methoxy groups (e.g., ). Benzylamine moieties may improve solubility in organic solvents and enable coordination chemistry.
Physicochemical Properties
- Electronic Effects: The benzylaminopropylidene groups in the target compound are electron-donating due to the amine and benzyl moieties, contrasting with electron-withdrawing chlorine (MBCA) or sulfone (DDS) groups. This could enhance charge-transfer interactions in materials science.
- Thermal Stability : MBCA and DDS exhibit high thermal stability (melting points >150°C) due to rigid structures , whereas the target compound’s flexible propylidene bridge may lower its melting point.
- Solubility : Benzyl groups likely improve solubility in polar aprotic solvents (e.g., DMF, THF), similar to methoxy-substituted analogs in .
Biological Activity
Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of aniline derivatives, including 4,4'-bis(3-benzylaminopropylidene)DI-, typically involves multi-step organic reactions. These may include etherification, addition reactions, and cyclization processes. The structural integrity of synthesized compounds is usually confirmed through spectroscopic methods such as NMR and mass spectrometry.
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of bis-aniline-derived compounds. Specifically, compounds derived from aniline have demonstrated catalytic antioxidant activity comparable to established antioxidants like ebselen. For instance, one study reported that certain bis-aniline-derived diselenides exhibited significant GPx-like antioxidant activity, which was assessed using a hydrogen peroxide reduction assay. The catalytic efficiency was evaluated using the Michaelis-Menten model, revealing promising results in terms of antioxidant capacity .
Cardiovascular Effects
Another area of interest is the cardiovascular protective effects of aniline derivatives. A study focused on the biological activity of various aniline derivatives against heart failure indicated that specific compounds could significantly reduce infarction areas in ischemia/reperfusion injury models. Notably, one derivative (referred to as compound 8) exhibited superior efficacy compared to others tested, suggesting a unique mechanism of action distinct from conventional heart failure treatments .
Table 1: Summary of Biological Activities
The biological activity of aniline derivatives can be attributed to their ability to modulate various biochemical pathways. For antioxidant activities, the mechanism often involves the formation of reactive intermediates that facilitate the reduction of harmful oxidative species. In cardiovascular protection, these compounds may influence signaling pathways related to inflammation and apoptosis.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are recommended for synthesizing Aniline, 4,4'-bis(3-benzylaminopropylidene)DI-?
- Methodological Answer :
- Step 1 : Amine protection (e.g., acetylation with acetyl chloride) to prevent unwanted side reactions during alkylation .
- Step 2 : Alkylation using formaldehyde or other alkylating agents, as demonstrated in the synthesis of 4,4'-MDI precursors .
- Step 3 : Deprotection (e.g., hydrolysis) to regenerate the free amine groups .
- Key Considerations : Optimize reaction stoichiometry and temperature to minimize oligomerization. Monitor intermediates via TLC or LC-MS.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm hydrogenation of imine groups and backbone structure, referencing shifts in analogous bicyclohexyl-diamine systems .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify N-H stretching (3200–3400 cm) and C=N stretches (~1650 cm) for imine/amine confirmation.
- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and fragmentation patterns.
Q. How can purity be assessed for this compound?
- Methodological Answer :
- HPLC Analysis : Use reverse-phase columns (C18) with UV detection (λ = 235–288 nm, typical for aniline derivatives) to quantify impurities .
- Titration : Acetylation-based titration (as in USP methods) to determine free amine content .
- Melting Point Analysis : Compare observed vs. literature values to detect solvates or polymorphs.
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine XRD (e.g., SHELX refinement ) with computational modeling (DFT or molecular dynamics) to resolve bond-length or angle discrepancies.
- Variable-Temperature NMR : Assess dynamic effects (e.g., hindered rotation) causing signal splitting .
- Synchrotron XRD : Use high-resolution data to resolve twinning or disorder in crystal structures .
Q. What are potential applications in polymer science, and how can reactivity be tailored?
- Methodological Answer :
- Polymer Crosslinking : Test as a curing agent for epoxy resins or polyurethanes, analogous to 4,4'-Methylene bis(2-chloroaniline) (MOCA) .
- Polyimide Synthesis : Evaluate thermal stability of derived polyimides via TGA and compare with fluorinated diamine monomers .
- Reactivity Tuning : Introduce electron-withdrawing/donating groups to modify imine stability or polymerization kinetics.
Q. What computational approaches predict the compound’s reactivity or crystal packing?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Crystal Structure Prediction (CSP) : Use algorithms (e.g., USPEX) to simulate polymorph stability under varying conditions .
- Molecular Dynamics (MD) : Model solvation effects or interfacial interactions in polymer matrices.
Q. How does the compound’s stability vary under thermal or oxidative conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures in inert/oxidizing atmospheres.
- Accelerated Aging Studies : Expose to UV light or elevated humidity, monitoring degradation via FTIR or HPLC .
- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior and oxidative byproducts.
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A/2B hazards) .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
